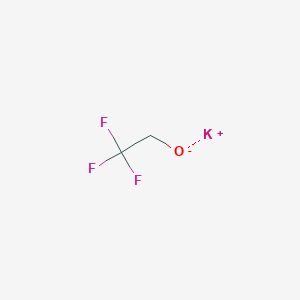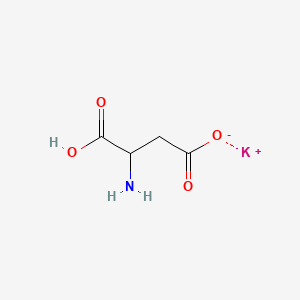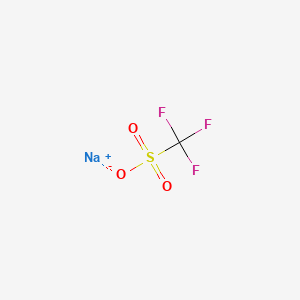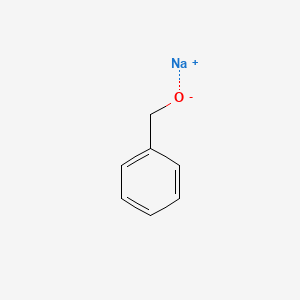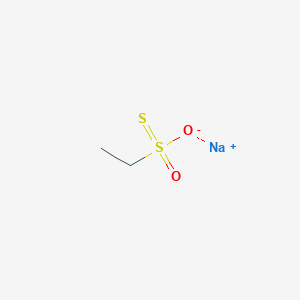
十一烷基磺酸钠
描述
Sodium 1-undecanesulfonate is an organic compound with the chemical formula C11H23SO3Na . It is commonly used as a surfactant due to its excellent surface-active properties. This compound appears as a white crystalline powder or granules and is soluble in water and polar organic solvents such as alcohols and ethers .
科学研究应用
Sodium 1-undecanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in ion-pair chromatography for the separation and determination of various ions.
Biology: It can be used in biological studies as a surfactant to solubilize proteins and other biomolecules.
作用机制
Target of Action
Sodium 1-undecanesulfonate is a chemical compound that primarily targets the hydrophobic pocket within the coiled coil domain of HIV-1 gp41 . This target is considered to be a hot-spot suitable for small molecule intervention of fusion .
Mode of Action
It is known that sodium 1-undecanesulfonate can act as a catalyst in pharmaceutical research . This suggests that it may facilitate or accelerate biochemical reactions without being consumed in the process .
Biochemical Pathways
Given its role as a catalyst in pharmaceutical research , it is likely that it influences multiple pathways, particularly those involving the hydrophobic pocket within the coiled coil domain of HIV-1 gp41 .
Pharmacokinetics
Its solubility in water is almost transparent , suggesting that it may have good bioavailability when administered in aqueous solutions .
Result of Action
Given its role as a catalyst in pharmaceutical research , it is likely that it influences the rate and efficiency of biochemical reactions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 1-undecanesulfonate. For instance, it is recommended to store Sodium 1-undecanesulfonate in a well-ventilated place and keep the container tightly closed . This suggests that exposure to air and moisture may affect its stability .
生化分析
Biochemical Properties
Sodium 1-undecanesulfonate plays a significant role in biochemical reactions, particularly in ion pair chromatography. It interacts with enzymes, proteins, and other biomolecules by forming ion pairs, which can alter the behavior of these molecules in chromatographic processes. For instance, it can interact with proteins by binding to their charged residues, thereby affecting their solubility and separation during chromatography .
Cellular Effects
Sodium 1-undecanesulfonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by altering the ionic environment, which in turn can impact the activity of ion channels and transporters. This compound has been observed to modulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, sodium 1-undecanesulfonate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming ion pairs with their active sites, thereby altering their catalytic activity. Additionally, it can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 1-undecanesulfonate can change over time. The compound is relatively stable, but its activity can degrade under certain conditions, such as prolonged exposure to light or extreme pH levels. Long-term studies have shown that it can have lasting effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of sodium 1-undecanesulfonate vary with different dosages in animal models. At low doses, it can enhance certain cellular functions, while at high doses, it may exhibit toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing harm .
Metabolic Pathways
Sodium 1-undecanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect metabolite levels by altering the activity of key enzymes in these pathways. For example, it may inhibit or activate enzymes involved in lipid metabolism, thereby influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, sodium 1-undecanesulfonate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution is influenced by its ionic nature, which allows it to interact with various cellular structures .
Subcellular Localization
Sodium 1-undecanesulfonate is localized in specific subcellular compartments, where it can exert its biochemical effects. It may be directed to particular organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules within these compartments .
准备方法
There are two primary synthetic routes for preparing sodium 1-undecanesulfonate:
-
Alkyl Bromination
Step 1: Undecane is reacted with bromine to obtain 1-bromoundecane.
Step 2: 1-bromoundecane is then reacted with sulfuric acid to generate undecyl sulfonic acid.
-
Sulfonation Reaction
Step 1: Undecane is reacted with sulfur trioxide to generate undecyl sulfonic acid.
Step 2: Undecyl sulfonic acid is then reacted with sodium hydroxide to obtain sodium 1-undecanesulfonate.
化学反应分析
Sodium 1-undecanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: Sodium 1-undecanesulfonate can participate in substitution reactions, particularly nucleophilic substitution, where the sulfonate group can be replaced by other nucleophiles.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and bromine. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
Sodium 1-undecanesulfonate can be compared with other similar compounds such as:
Sodium dodecyl sulfate (SDS): Both are surfactants, but SDS has a longer carbon chain, making it more hydrophobic.
Sodium octanesulfonate: This compound has a shorter carbon chain, resulting in different solubility and surface-active properties.
Sodium decanesulfonate: Similar to sodium 1-undecanesulfonate but with a slightly shorter carbon chain, affecting its surfactant properties.
The uniqueness of sodium 1-undecanesulfonate lies in its balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
属性
IUPAC Name |
sodium;undecane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14;/h2-11H2,1H3,(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMQUCVJHLWQHT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635654 | |
| Record name | Sodium undecane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5838-34-6 | |
| Record name | Sodium undecane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Undecanesulfonic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium 1-undecanesulfonate interact with Single-Walled Carbon Nanotubes (SWCNTs) and influence their redox activity?
A1: Sodium 1-undecanesulfonate (SUS), similar to Sodium dodecyl sulfate (SDS), forms a sparse, primarily single layer around SWCNTs. [] This interaction differs from Sodium dodecylbenzenesulfonate (SDBS), which creates a dense coating on SWCNTs. This difference in coating behavior significantly impacts the redox activity of SWCNTs. The sparse SUS layer allows for charge-transfer reactions, enabling redox chemistry. In contrast, the dense SDBS layer acts as a barrier, hindering charge transfer and suppressing redox reactions. [] Molecular dynamics simulations support these observations, showcasing the distinct assembly patterns of these surfactants around SWCNTs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



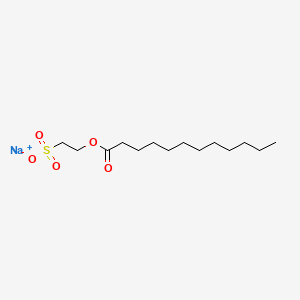

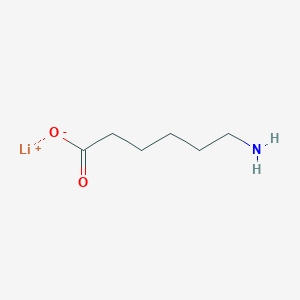
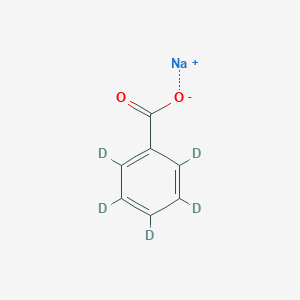
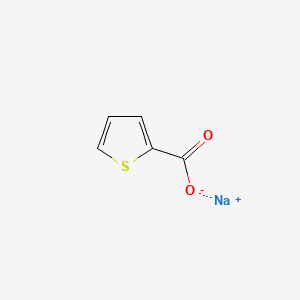

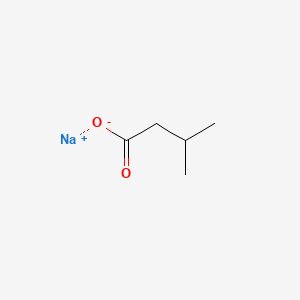
![Potassium 3-[4-(morpholine-4-sulfonyl)phenyl]propanoate](/img/structure/B1324469.png)
